molecular formula C6H6BrCl2N B1379595 3-Bromo-2-(chloromethyl)pyridine hydrochloride CAS No. 1420800-39-0

3-Bromo-2-(chloromethyl)pyridine hydrochloride

Cat. No.: B1379595
CAS No.: 1420800-39-0
M. Wt: 242.93 g/mol
InChI Key: XRFOVJUFHAUUHE-UHFFFAOYSA-N
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Description

3-Bromo-2-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C6H6BrCl2N. It is a pyridine derivative, characterized by the presence of bromine and chloromethyl groups attached to the pyridine ring. This compound is commonly used in organic synthesis and various chemical reactions due to its reactivity and functional groups.

Mechanism of Action

Target of Action

It is known that bromomethylpyridine compounds can react with amines to form corresponding diamines , suggesting that they may interact with amine-containing biological targets.

Mode of Action

Bromomethylpyridine compounds are known to react with amines to form diamines . This suggests that 3-Bromo-2-(chloromethyl)pyridine hydrochloride may interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds with amine groups on the target molecules.

Biochemical Pathways

Given its potential to form diamines with amines , it may influence pathways involving proteins or other biomolecules with amine groups.

Result of Action

Its potential to form diamines with amines suggests that it could modify the structure and function of target molecules, but the specific effects would depend on the nature of the targets and the context of the biochemical pathways involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is typically at room temperature , suggesting that it is stable under normal conditions. Its reactivity with amines indicates that its action could be influenced by the presence and concentration of amines in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(chloromethyl)pyridine hydrochloride typically involves the bromination of 2-(chloromethyl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chloromethyl groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the development of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)pyridine hydrochloride
  • 3-(Chloromethyl)pyridine hydrochloride
  • 4-(Bromomethyl)pyridine hydrochloride

Comparison

Compared to similar compounds, 3-Bromo-2-(chloromethyl)pyridine hydrochloride is unique due to the presence of both bromine and chloromethyl groups on the pyridine ring. This dual functionality enhances its reactivity and versatility in chemical synthesis. The compound’s unique structure allows it to participate in a broader range of reactions compared to its analogs.

Properties

IUPAC Name

3-bromo-2-(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN.ClH/c7-5-2-1-3-9-6(5)4-8;/h1-3H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFOVJUFHAUUHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCl)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420800-39-0
Record name 3-bromo-2-(chloromethyl)pyridine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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